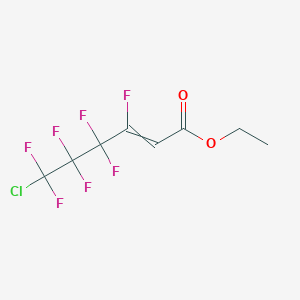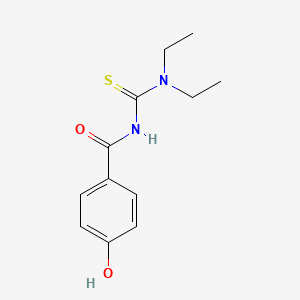
N,N-dimethyl-1-aza-2,5-disilacyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-aza-2,5-disilacyclopentan-1-amine is a unique organosilicon compound characterized by the presence of nitrogen and silicon atoms within a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-aza-2,5-disilacyclopentan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylamine with a silicon-containing reagent, such as dichlorosilane, in the presence of a base. The reaction proceeds through the formation of intermediate species, which then cyclize to form the desired five-membered ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-1-aza-2,5-disilacyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: N-oxides and related derivatives.
Reduction: Amine derivatives with varying degrees of hydrogenation.
Substitution: Functionalized derivatives with new substituents replacing the original nitrogen or silicon atoms.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1-aza-2,5-disilacyclopentan-1-amine has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1-aza-2,5-disilacyclopentan-1-amine involves its interaction with molecular targets through its nitrogen and silicon atoms. These interactions can lead to the formation of stable complexes or reactive intermediates, which can then participate in various chemical or biological processes. The specific pathways and targets depend on the context of its application, such as catalysis, drug development, or material synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-1-aza-2,5-disilacyclohexan-1-amine: A similar compound with a six-membered ring structure.
N,N-dimethyl-1-aza-2,5-disilacyclobutan-1-amine: A related compound with a four-membered ring structure.
N,N-dimethyl-1-aza-2,5-disilacyclopropan-1-amine: Another related compound with a three-membered ring structure.
Uniqueness
N,N-dimethyl-1-aza-2,5-disilacyclopentan-1-amine is unique due to its five-membered ring structure, which imparts specific chemical and physical properties This structure allows for distinct reactivity patterns and interactions compared to its analogs with different ring sizes
Propiedades
Fórmula molecular |
C4H10N2Si2 |
|---|---|
Peso molecular |
142.31 g/mol |
InChI |
InChI=1S/C4H10N2Si2/c1-5(2)6-7-3-4-8-6/h3-4H2,1-2H3 |
Clave InChI |
PHYVMLROYNJTNO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N1[Si]CC[Si]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


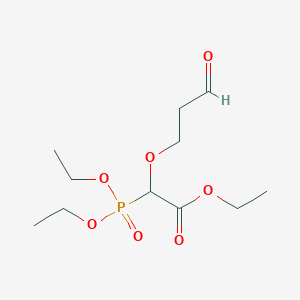
![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)

![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
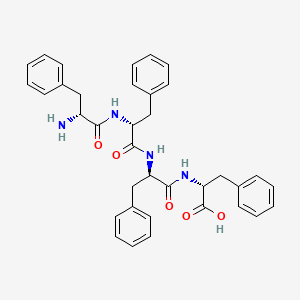
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
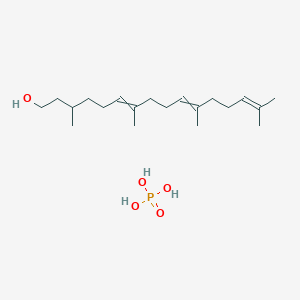
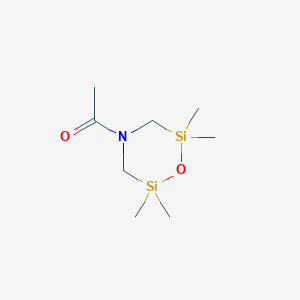
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
